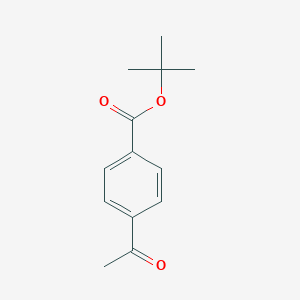

Tert-butyl 4-acetylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(14)10-5-7-11(8-6-10)12(15)16-13(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQXBZLXIAUIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551129 | |

| Record name | tert-Butyl 4-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105580-41-4 | |

| Record name | tert-Butyl 4-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-acetylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 4-acetylbenzoate for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

Tert-butyl 4-acetylbenzoate, identified by the CAS number 105580-41-4 , is a bifunctional aromatic compound of significant interest to the pharmaceutical and organic synthesis sectors.[1] Its unique structure, featuring a para-substituted acetyl group and a tert-butyl ester, offers a versatile scaffold for the construction of complex molecular architectures. The acetyl moiety provides a reactive handle for a multitude of chemical transformations, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, a common feature in biologically active molecules. This guide provides a comprehensive overview of the properties, synthesis, characterization, and applications of this compound, with a particular focus on its role as a pivotal intermediate in drug discovery and development.

Core Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 105580-41-4 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 59-60°C | |

| Boiling Point | 326.7°C at 760 mmHg | |

| Density | 1.056 g/cm³ | |

| Flash Point | 142°C | |

| Solubility | Soluble in organic solvents like DMSO and methanol. |

Safety and Handling

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

When handling this compound, it is crucial to employ appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility. While various esterification methods exist, the preparation of tert-butyl esters from carboxylic acids requires careful consideration due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol to undergo elimination under harsh acidic conditions typical of Fischer esterification.

Recommended Synthetic Protocol: Acyl Chloride Formation Followed by Esterification

A reliable and high-yielding method for the preparation of this compound involves a two-step process: the conversion of 4-acetylbenzoic acid to its corresponding acyl chloride, followed by reaction with tert-butanol.

Step 1: Synthesis of 4-Acetylbenzoyl Chloride

In this initial step, 4-acetylbenzoic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the more reactive acyl chloride intermediate.

Step 2: Esterification with Tert-butanol

The freshly prepared 4-acetylbenzoyl chloride is then reacted with tert-butanol in the presence of a non-nucleophilic base, like pyridine, to yield this compound. Pyridine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approach: Steglich Esterification

For substrates that are sensitive to the conditions of acyl chloride formation, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), to facilitate the direct esterification of the carboxylic acid with the alcohol. The Steglich esterification is particularly well-suited for the formation of esters from sterically hindered alcohols like tert-butanol.

Spectroscopic Characterization

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the four protons on the benzene ring. The protons ortho to the acetyl group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the ester group.

-

Acetyl Protons: A singlet at approximately δ 2.6 ppm, integrating to three protons, corresponding to the methyl group of the acetyl moiety.

-

Tert-butyl Protons: A singlet at approximately δ 1.6 ppm, integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl ester.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected chemical shifts include:

-

Carbonyl Carbons: Two signals in the downfield region, one for the ketone carbonyl (around δ 197 ppm) and one for the ester carbonyl (around δ 165 ppm).

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

-

Quaternary Carbon of Tert-butyl Group: A signal around δ 81 ppm.

-

Methyl Carbon of Acetyl Group: A signal around δ 27 ppm.

-

Methyl Carbons of Tert-butyl Group: A signal around δ 28 ppm.

Caption: Spectroscopic characterization workflow.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. Characteristic absorption bands for this compound include:

-

C=O Stretch (Ester): A strong absorption band around 1715 cm⁻¹.

-

C=O Stretch (Ketone): A strong absorption band around 1685 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption in the region of 1300-1100 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Applications in Drug Development and Medicinal Chemistry

The synthetic versatility of this compound makes it a valuable building block in the synthesis of pharmaceutical agents. The para-disubstituted benzene ring is a common motif in many drug molecules, and the acetyl and protected carboxyl groups offer orthogonal handles for further chemical modifications.

Role as a Key Intermediate

The parent compound, 4-acetylbenzoic acid, is a known intermediate in the synthesis of various biologically active molecules. For instance, it is used in the preparation of curcumin analogs which exhibit antioxidant properties, and in the synthesis of quinuclidine benzamides that act as agonists for α7 nicotinic acetylcholine receptors, relevant in neurological research.[2] Furthermore, 4-acetylbenzoic acid has been utilized in the synthesis of ester derivatives of the potent anticancer drug, paclitaxel.[2] The tert-butyl ester derivative, this compound, provides a protected form of this important intermediate, allowing for selective transformations at the acetyl group without interference from the carboxylic acid functionality.

The Strategic Importance of the Tert-butyl Ester

The tert-butyl ester group plays a crucial role in multi-step organic syntheses. It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, yet can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid. This orthogonality makes it an ideal protecting group in the synthesis of complex molecules where other functional groups may be sensitive to the conditions required for the deprotection of other types of esters.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined set of properties and synthetic routes. Its utility in medicinal chemistry stems from its bifunctional nature, allowing for sequential and controlled modifications at two distinct sites on the aromatic ring. The robust tert-butyl ester protecting group, combined with the reactive acetyl handle, makes this compound a valuable tool for the construction of novel pharmaceutical candidates. A comprehensive understanding of its chemistry, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its potential in their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

Sources

A Comprehensive Technical Guide on the Synthesis of tert-Butyl 4-acetylbenzoate from p-tert-Butylbenzoic Acid

Executive Summary

This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of tert-butyl 4-acetylbenzoate, a valuable building block in medicinal chemistry and materials science, starting from p-tert-butylbenzoic acid. A direct conversion of the starting material's tert-butyl group to the target's acetyl group is not chemically straightforward. Therefore, this document outlines a robust and logical three-stage synthetic strategy:

-

Esterification: Protection of the carboxylic acid moiety of p-tert-butylbenzoic acid as a tert-butyl ester.

-

Retro-Friedel-Crafts Dealkylation: Selective removal of the p-tert-butyl group to yield tert-butyl benzoate.

-

Friedel-Crafts Acylation: Introduction of the acetyl group at the para position to afford the final product, this compound.

This guide delves into the mechanistic rationale behind each transformation, provides detailed, step-by-step experimental protocols, and emphasizes the causality behind procedural choices to ensure reproducibility and high yield. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Analysis

The Target Molecule: this compound

This compound is a bifunctional organic compound featuring a ketone and a tert-butyl ester. This structure makes it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.

The Starting Material: p-tert-Butylbenzoic Acid (PTBBA)

p-tert-Butylbenzoic acid is a readily available, crystalline solid used in various industrial applications, including as a modifier for alkyd resins and a nucleating agent for polypropylene.[1] Its synthesis is typically achieved through the catalytic oxidation of p-tert-butyltoluene.[1][2][3][4][5][6]

Synthetic Strategy: A Three-Stage Approach

The transformation of p-tert-butylbenzoic acid to this compound requires a strategic replacement of the alkyl group at the para position with an acetyl group, alongside the esterification of the carboxylic acid. A direct, single-step conversion is not feasible due to the inert nature of the C-C bond in the tert-butyl group.

Our proposed pathway involves three distinct, high-yielding stages. This approach ensures selectivity and control over the chemical transformations.

Caption: Overall workflow for the synthesis.

Mechanistic Principles and Rationale

Step 1: Esterification via Acyl Chloride Intermediate

The direct acid-catalyzed Fischer esterification of a carboxylic acid with tert-butanol is notoriously inefficient.[7] The tertiary alcohol readily undergoes dehydration in the presence of strong acid to form isobutylene, severely depressing the yield of the desired ester.[7]

To circumvent this, a more reliable two-step sequence is employed. The carboxylic acid is first activated by converting it to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[8][9][10][11][12] This intermediate then readily reacts with tert-butanol to form the ester.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): This reagent is ideal because it converts the hydroxyl group of the carboxylic acid into an excellent leaving group.[11] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[13][9]

-

Pyridine: A base such as pyridine is often added in a catalytic or stoichiometric amount. It serves two primary functions: it can act as a nucleophilic catalyst to accelerate the formation of the acyl chloride, and it neutralizes the HCl byproduct, preventing unwanted side reactions.[8][14][15][16]

The mechanism involves the nucleophilic attack of the carboxylic acid onto the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride, SO₂, and HCl.[17] The resulting acyl chloride is then subjected to nucleophilic attack by tert-butanol.

Step 2: Retro-Friedel-Crafts Dealkylation

The Friedel-Crafts alkylation reaction is reversible.[18] Under forcing conditions, such as the presence of a strong Brønsted or Lewis acid and elevated temperatures, an alkyl group can be removed from an aromatic ring. The tert-butyl group is particularly susceptible to this retro-reaction because it forms a stable tertiary carbocation upon cleavage. This principle is exploited to selectively remove the p-tert-butyl group from tert-butyl p-tert-butylbenzoate, yielding tert-butyl benzoate.

Step 3: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and effective method for installing an acyl group onto an aromatic ring via electrophilic aromatic substitution.[19][20][21] The reaction typically employs an acyl chloride (e.g., acetyl chloride) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[19]

Mechanism and Regioselectivity:

-

Formation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is resonance-stabilized.[19]

-

Electrophilic Attack: The aromatic ring of tert-butyl benzoate acts as a nucleophile, attacking the acylium ion. The ester group (-COOtBu) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, it is an ortho, para-director. The incoming acetyl group is directed primarily to the para position due to the significant steric hindrance at the ortho positions created by the bulky ester group. This results in the selective formation of this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Thionyl chloride and aluminum chloride are corrosive and react violently with water.

Protocol for Step 1: Synthesis of tert-Butyl p-tert-Butylbenzoate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| p-tert-Butylbenzoic Acid | 1.0 | 178.23 | 17.82 g |

| Thionyl Chloride (SOCl₂) | 1.5 | 118.97 | 13.3 mL |

| Dichloromethane (DCM) | - | - | 100 mL |

| Pyridine | 1.1 | 79.10 | 8.8 mL |

| tert-Butanol | 1.2 | 74.12 | 8.9 g |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-tert-butylbenzoic acid (17.82 g, 0.1 mol) and dichloromethane (100 mL).

-

Slowly add thionyl chloride (13.3 mL, 0.15 mol) to the suspension at room temperature.

-

Gently heat the mixture to reflux (approx. 40°C) and maintain for 2 hours. The evolution of gas (SO₂ and HCl) will be observed.

-

Allow the mixture to cool to room temperature. The excess thionyl chloride and DCM can be carefully removed under reduced pressure.

-

Re-dissolve the resulting crude p-tert-butylbenzoyl chloride in 100 mL of fresh, dry DCM.

-

Cool the flask in an ice bath (0°C).

-

In a separate flask, dissolve tert-butanol (8.9 g, 0.12 mol) and pyridine (8.8 mL, 0.11 mol) in 50 mL of dry DCM.

-

Add the tert-butanol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 100 mL of water, 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or recrystallization from hexanes to yield tert-butyl p-tert-butylbenzoate as a white solid.

Protocol for Step 2: Synthesis of tert-Butyl Benzoate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| tert-Butyl p-tert-Butylbenzoate | 1.0 | 234.34 | 23.43 g |

| Toluene | - | - | 100 mL |

| Aluminum Chloride (AlCl₃) | 0.3 | 133.34 | 4.0 g |

Procedure:

-

In a 250 mL round-bottom flask, dissolve tert-butyl p-tert-butylbenzoate (23.43 g, 0.1 mol) in toluene (100 mL).

-

Carefully add anhydrous aluminum chloride (4.0 g, 0.03 mol) in portions to the stirred solution. Note: The addition may be exothermic.

-

Heat the reaction mixture to 80°C and maintain for 3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction to room temperature and then slowly pour it over 100 g of crushed ice in a beaker.

-

Stir until all the ice has melted. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with 2x50 mL of toluene.

-

Combine the organic layers and wash with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

Purification: The resulting crude tert-butyl benzoate can be purified by vacuum distillation.

Protocol for Step 3: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| tert-Butyl Benzoate | 1.0 | 178.23 | 17.82 g |

| Dichloromethane (DCM) | - | - | 150 mL |

| Acetyl Chloride | 1.1 | 78.50 | 8.6 g (7.8 mL) |

| Aluminum Chloride (AlCl₃) | 1.2 | 133.34 | 16.0 g |

Procedure:

-

To a dry 500 mL three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and dry dichloromethane (150 mL).

-

Cool the suspension to 0°C in an ice bath.

-

In the dropping funnel, place a solution of tert-butyl benzoate (17.82 g, 0.1 mol) and acetyl chloride (7.8 mL, 0.11 mol).

-

Add this solution dropwise to the stirred AlCl₃ suspension over 45 minutes, maintaining the temperature at 0°C.

-

After the addition, allow the reaction to stir at 0°C for an additional 2 hours.

-

Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice mixed with 20 mL of concentrated HCl.

-

Stir vigorously until the mixture separates into two clear layers.

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with 2x50 mL of DCM.

-

Combine the organic layers and wash with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield this compound.

Conclusion

This guide details a logical and robust three-stage synthetic route for the preparation of this compound from p-tert-butylbenzoic acid. By addressing the inherent chemical challenges through a strategic sequence of esterification, dealkylation, and acylation, this methodology provides a reliable pathway for obtaining the target compound. The provided protocols are designed to be self-validating, with clear explanations for the selection of reagents and reaction conditions, empowering researchers to successfully execute this synthesis.

References

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Quora. (2017). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?. [Link]

-

OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

ReactionWeb.io. Carboxylic Acid + SOCl2. [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

-

TMP Chem. (2024). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism With Alcohols, With And Without Pyridine: Nucleophilic Substitution (SN2) Versus Nucleophilic Substitution With Internal Return (SNi). [Link]

-

Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. [Link]

-

Reddit. (2023). Help with thionyl chloride halogenation. [Link]

-

ResearchGate. (2012). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. [Link]

-

Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

toluenesulfonicacid-ptbba. (2022). Synthesis of P-Tert-Butyl Benzoic Acid. [Link]

-

PrepChem.com. Synthesis of p-tert-butylbenzoic acid. [Link]

-

University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

- Google Patents. (2012). CN102617335A - Process for synthesizing p-tert-butylbenzoic acid.

- Google Patents. (2013). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.

-

PENPET Petrochemical Trading. Para-tertiary butyl benzoic acid (PTBBA). [Link]

-

University of Toronto Scarborough. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

-

Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5555-5558. [Link]

Sources

- 1. PTBBA – High-Quality Para-tert-Butylbenzoic Acid | PENPET [penpet.com]

- 2. researchgate.net [researchgate.net]

- 3. P Tert Butyltoluene Manufacturers & Suppliers [p-toluenesulfonicacid-ptbba.com]

- 4. prepchem.com [prepchem.com]

- 5. CN102617335A - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 6. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reactionweb.io [reactionweb.io]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. orgosolver.com [orgosolver.com]

- 14. quora.com [quora.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. youtube.com [youtube.com]

- 18. cerritos.edu [cerritos.edu]

- 19. Friedel–Crafts Acylation [sigmaaldrich.com]

- 20. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 21. Khan Academy [khanacademy.org]

physical and chemical properties of Tert-butyl 4-acetylbenzoate

An In-Depth Technical Guide to Tert-butyl 4-acetylbenzoate for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that a thorough understanding of a chemical intermediate's properties is paramount to its effective use in complex synthetic pathways. This guide is intended to provide a comprehensive technical overview of this compound, a versatile building block in organic synthesis. We will delve into its physicochemical properties, reactivity, and practical applications, moving beyond a simple recitation of data to explain the underlying principles that guide its use in a laboratory setting. The protocols and data presented herein are designed to be self-validating, providing researchers with the reliable information necessary for successful experimental design and execution.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 105580-41-4) is a monosubstituted benzene derivative characterized by an acetyl group and a tert-butyl ester group in a para orientation.[1] This specific arrangement of functional groups imparts a unique combination of reactivity and stability, making it a valuable intermediate in multi-step syntheses.

The bulky tert-butyl group provides steric hindrance, which can be strategically employed to protect the carboxylic acid functionality. This protective role is crucial in reactions where the acetyl group is the intended site of modification. The ester can be later cleaved under specific conditions to reveal the carboxylic acid for further derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 105580-41-4 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |

| Molecular Weight | 220.26 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 59-60 °C | [3] |

| Boiling Point | 326.7 °C at 760 mmHg | [2] |

| Density | 1.056 g/cm³ | [2] |

| Flash Point | 142 °C | [2] |

| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C | [1] |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups: the ketone (acetyl group) and the tert-butyl ester.

-

The Acetyl Group: The ketone is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be reduced to a secondary alcohol, converted to an oxime, or serve as an electrophilic partner in aldol and similar carbon-carbon bond-forming reactions. This allows for the elaboration of the side chain at the 4-position of the benzene ring.

-

The Tert-butyl Ester Group: This group is a robust protecting group for the carboxylic acid. It is stable to many reaction conditions that would affect a methyl or ethyl ester, such as basic hydrolysis (saponification). Deprotection is typically achieved under acidic conditions, often with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which proceeds via a stable tert-butyl carbocation.

This dual functionality makes it a valuable synthon, particularly in the synthesis of pharmaceutical intermediates where a carboxylic acid is required in the final structure, but needs to be masked during the assembly of other parts of the molecule.

Sources

A Comprehensive Spectroscopic Analysis of Tert-butyl 4-acetylbenzoate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tert-butyl 4-acetylbenzoate is a key chemical intermediate in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials. Its bifunctional nature, possessing both a ketone and a protected carboxylic acid, makes it a versatile building block. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers profound insights into the molecule's architecture, serving as a critical reference for its identification, purity assessment, and reaction monitoring.

Molecular Structure and Key Features

This compound (C₁₃H₁₆O₃) has a molecular weight of 220.26 g/mol .[1][2][3] The molecule consists of a para-substituted benzene ring, an acetyl group, and a tert-butyl ester group. This arrangement dictates the distinct spectroscopic signatures discussed in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the acetyl protons, and the tert-butyl protons.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.14 | Doublet | 2H | Aromatic (Ha) |

| ~7.74 | Doublet | 2H | Aromatic (Hb) |

| ~2.60 | Singlet | 3H | Acetyl (CH₃) |

| ~1.60 | Singlet | 9H | Tert-butyl ((CH₃)₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Interpretation:

-

Aromatic Protons (δ ~8.14 and ~7.74 ppm): The downfield region of the spectrum is occupied by two doublets, each integrating to two protons. This pattern is characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group (Ha) are deshielded and appear at a lower field (~8.14 ppm) compared to the protons ortho to the acetyl group (Hb) (~7.74 ppm). The coupling between these adjacent protons results in the doublet splitting pattern.

-

Acetyl Protons (δ ~2.60 ppm): A sharp singlet integrating to three protons is observed around 2.60 ppm. This signal is assigned to the methyl protons of the acetyl group. The absence of adjacent protons results in a singlet multiplicity.

-

Tert-butyl Protons (δ ~1.60 ppm): A prominent singlet with an integration value of nine protons is found in the upfield region (~1.60 ppm). This is a classic signature of the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~197.5 | Acetyl Carbonyl (C=O) |

| ~165.0 | Ester Carbonyl (C=O) |

| ~139.0 | Aromatic (C-acetyl) |

| ~134.5 | Aromatic (C-ester) |

| ~129.8 | Aromatic (CH) |

| ~128.2 | Aromatic (CH) |

| ~81.5 | Quaternary Tert-butyl (C) |

| ~28.2 | Tert-butyl (CH₃) |

| ~26.8 | Acetyl (CH₃) |

Note: These are approximate chemical shifts based on typical values for similar functional groups.

Interpretation:

-

Carbonyl Carbons (δ ~197.5 and ~165.0 ppm): Two distinct signals in the downfield region correspond to the two carbonyl carbons. The ketone carbonyl of the acetyl group is typically found at a lower field (~197.5 ppm) than the ester carbonyl (~165.0 ppm).

-

Aromatic Carbons (δ ~128.2-139.0 ppm): The signals for the aromatic carbons appear in the range of 128-140 ppm. The quaternary carbons attached to the substituents are generally weaker and appear at a lower field than the protonated aromatic carbons.

-

Tert-butyl Carbons (δ ~81.5 and ~28.2 ppm): The quaternary carbon of the tert-butyl group gives a signal around 81.5 ppm, while the three equivalent methyl carbons resonate at a much higher field, around 28.2 ppm.

-

Acetyl Methyl Carbon (δ ~26.8 ppm): The methyl carbon of the acetyl group appears at approximately 26.8 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0 ppm).

This protocol is a standard procedure for obtaining high-quality NMR spectra of organic compounds and is widely adopted in research laboratories.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2970 | C-H stretch | Aliphatic (tert-butyl & acetyl) |

| ~1715 | C=O stretch | Ester Carbonyl |

| ~1685 | C=O stretch | Ketone Carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1280, ~1120 | C-O stretch | Ester |

Interpretation:

-

C-H Stretching Vibrations: The region above 3000 cm⁻¹ shows weak to medium bands corresponding to the aromatic C-H stretching. The strong absorptions around 2970 cm⁻¹ are due to the C-H stretching of the aliphatic tert-butyl and acetyl groups.

-

Carbonyl Stretching Vibrations: This is the most informative region of the IR spectrum for this molecule. Two strong, sharp absorption bands are expected. The band at a higher wavenumber (~1715 cm⁻¹) is attributed to the C=O stretching of the ester group. The band at a lower wavenumber (~1685 cm⁻¹) corresponds to the C=O stretching of the aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency of the ketone carbonyl.

-

Aromatic C=C Stretching: The characteristic absorptions for the aromatic ring C=C stretching vibrations are observed around 1600 and 1480 cm⁻¹.

-

C-O Stretching: The strong bands in the fingerprint region, around 1280 cm⁻¹ and 1120 cm⁻¹, are indicative of the C-O stretching vibrations of the ester group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern:

For this compound (MW = 220.26), the molecular ion peak ([M]⁺) is expected at m/z 220.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 220 | [C₁₃H₁₆O₃]⁺ (Molecular Ion) |

| 205 | [M - CH₃]⁺ |

| 164 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 149 | [C₈H₅O₂]⁺ |

| 121 | [C₇H₅O]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

-

Molecular Ion (m/z 220): The peak corresponding to the intact molecule, the molecular ion, should be observed at m/z 220.[1][2][3][6]

-

Loss of a Methyl Group (m/z 205): Fragmentation can occur via the loss of a methyl radical from the tert-butyl group, resulting in a peak at m/z 205.

-

Loss of Isobutylene (m/z 164): A very common fragmentation pathway for tert-butyl esters is the loss of a neutral isobutylene molecule (C₄H₈), leading to the formation of the protonated carboxylic acid at m/z 164 (4-acetylbenzoic acid).[7]

-

Acylium Ions (m/z 149 and 121): Further fragmentation of the 4-acetylbenzoic acid ion can lead to the formation of acylium ions.

-

Tert-butyl Cation (m/z 57): A prominent peak at m/z 57 is highly characteristic of the stable tert-butyl cation, formed by the cleavage of the ester bond.

Caption: Key fragmentation pathways of this compound in MS.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

This protocol follows the standard operating procedures for EI-MS, a widely used technique for the analysis of volatile organic compounds.

Conclusion

The combined application of NMR, IR, and MS provides a complete spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ester and ketone carbonyls), and the mass spectrum confirms the molecular weight and provides insights into its fragmentation patterns. This comprehensive guide serves as an essential resource for scientists and researchers, enabling confident identification, quality control, and further investigation of this important chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13844704, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H16O3). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Acetylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C13H16O3 | CID 13844704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 105580-41-4 | this compound - AiFChem [aifchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - this compound (C13H16O3) [pubchemlite.lcsb.uni.lu]

- 7. 4-Acetylbenzoic acid [webbook.nist.gov]

A Technical Guide to the Solubility of Tert-butyl 4-acetylbenzoate in Organic Solvents

Abstract

Tert-butyl 4-acetylbenzoate is a key intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals and specialty chemicals. Its solubility profile in various organic solvents is a critical parameter that dictates reaction kinetics, dictates purification strategies such as crystallization, and influences final product purity. This technical guide provides an in-depth analysis of the solubility of this compound, grounded in fundamental physicochemical principles. We present its key properties, explore the theoretical framework governing its dissolution, and provide a validated, step-by-step experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection and optimize processes involving this compound.

Introduction: The Critical Role of Solubility

In the landscape of process chemistry and drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely an academic exercise; it is a cornerstone of process viability and efficiency. This compound, a molecule incorporating both a ketone and a bulky tert-butyl ester group, presents a unique solubility challenge. An optimal solvent system is required to:

-

Facilitate Reactions: Ensure reactants are in the same phase for efficient molecular interaction.

-

Enable Purification: Drive selective crystallization to isolate the compound from impurities and unreacted starting materials.

-

Control Polymorphism: Influence the crystalline form of the solid, which can impact stability, bioavailability, and handling properties.

This guide moves beyond simple data reporting to explain the underlying principles that govern the solubility of this specific molecule, empowering scientists to make predictive, rational decisions in solvent screening and process optimization.

Physicochemical Properties of this compound

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Structure |  | PubChem |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1][2] |

| Melting Point | 59-60 °C | [3] |

| Boiling Point | 326.7 °C at 760 mmHg | [2] |

| Density | 1.056 g/cm³ | [2] |

| Calculated logP | 2.9 | [1] |

| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one ester oxygen) | [2] |

| Hydrogen Bond Donors | 0 | [2] |

The structure features a moderately polar aromatic core due to the acetyl and ester functionalities, counterbalanced by the nonpolar tert-butyl group and benzene ring. The calculated logP of 2.9 indicates a preference for lipophilic (nonpolar) environments over aqueous ones. The absence of hydrogen bond donors and the presence of three acceptors suggest it will interact favorably with aprotic polar solvents and, to a lesser extent, protic solvents.

The Theoretical Framework of Solubility

The principle "like dissolves like" is the foundational concept for predicting solubility.[4][5] This means solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we must consider the interplay of several forces.

-

Van der Waals Forces: The nonpolar benzene ring and tert-butyl group will interact favorably with nonpolar solvents (e.g., hexane, toluene) through these weak forces.

-

Dipole-Dipole Interactions: The polar ketone and ester groups create a molecular dipole, allowing for favorable interactions with polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

-

Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, its carbonyl oxygens can act as acceptors for hydrogen bonds from protic solvents like alcohols.

A more quantitative approach involves Hansen Solubility Parameters (HSPs) , which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7] The principle states that substances with similar HSP values (a small "HSP distance") are likely to be miscible.[6][8] This tool is invaluable in the pharmaceutical industry for predicting drug-excipient compatibility and for rational solvent selection.[7][8][9]

The thermodynamics of dissolution also provide critical insight. Dissolution is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For a solid to dissolve, the change in Gibbs free energy (ΔG) must be negative. This involves breaking the solute-solute and solvent-solvent bonds (an endothermic process, positive ΔH) and forming new solute-solvent bonds (an exothermic process, negative ΔH).[10][11] The increase in disorder as the solid dissolves (positive ΔS) also helps drive the process.[10]

Quantitative Solubility Data (Illustrative)

While a comprehensive, publicly available database for the solubility of this compound across a wide range of organic solvents is limited, the theoretical principles discussed allow us to predict its relative solubility. The following table provides an illustrative summary based on these principles, which should be confirmed experimentally.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | Favorable van der Waals interactions with the aromatic ring and t-butyl group, but poor solvation of the polar functionalities. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Strong dipole-dipole interactions between the solvent and the ketone/ester groups provide excellent solvation. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Can engage in both dipole-dipole interactions and hydrogen bonding (as an acceptor). The alkyl chains of the alcohols also interact with the nonpolar parts of the solute. |

| Highly Polar | Water | Very Low | The large nonpolar surface area (logP = 2.9) leads to poor interaction with the highly structured hydrogen-bonding network of water.[1] |

Experimental Determination: A Validated Protocol

To obtain reliable, quantitative data, a validated experimental method is essential. The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement under equilibrium conditions.[12]

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is quantified using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).[13]

Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: A generalized workflow for determining equilibrium solubility.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a series of glass vials. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials. Place them in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a prolonged period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[14][15] The time required should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[15]

-

Sampling and Phase Separation: After equilibration, remove the vials and let them stand at the test temperature to allow undissolved solids to settle. Carefully draw a sample from the supernatant using a syringe. Immediately attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean HPLC vial.[13] This step is critical to remove all particulate matter without affecting the solute concentration.

-

Dilution and Quantification: Accurately dilute the filtrate with a suitable mobile phase to bring the concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method.

-

Calculation: Quantify the concentration of this compound in the filtrate by comparing its peak area to a calibration curve generated from standards of known concentration. Calculate the original solubility in the solvent, accounting for the dilution factor, and report the results in mg/mL or mol/L.

Factors Influencing Solubility

Several external factors can significantly alter the solubility of this compound. Understanding these is key to process control.

Caption: Key factors that modulate the solubility of an organic compound.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with higher temperatures.[4][16] This relationship is fundamental to crystallization processes, where a compound is dissolved in a hot solvent and then cooled to induce precipitation.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. Metastable polymorphs have higher free energy and are generally more soluble than the most stable form.[16] It is crucial to characterize the solid form being used to ensure consistent and accurate solubility measurements.

-

Solvent Mixtures: Using a co-solvent can fine-tune the polarity of the medium to maximize solubility. For instance, adding a small amount of a polar solvent like methanol to a less polar solvent like toluene could potentially increase the solubility of this compound by better solvating its polar functional groups.

Conclusion and Practical Recommendations

The solubility of this compound is a multifaceted property governed by the interplay between its molecular structure and the physicochemical characteristics of the solvent. Its moderate polarity, with both nonpolar (tert-butyl, phenyl) and polar (ketone, ester) regions, results in the highest solubility in polar aprotic solvents like acetone and ethyl acetate.

For professionals in process development, the following recommendations are key:

-

Prioritize Polar Aprotic Solvents: For applications requiring high solubility, such as reaction media, begin screening with solvents like acetone, ethyl acetate, or tetrahydrofuran (THF).

-

Leverage Temperature for Crystallization: For purification, explore solvent systems where the compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., isopropanol, ethanol).

-

Validate with Experimentation: While theoretical principles provide excellent guidance, the isothermal shake-flask method should be employed to determine precise equilibrium solubility data for critical processes.

-

Characterize the Solid State: Always be aware of the potential for polymorphism. Use techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) to characterize the solid form before and after solubility studies to ensure data integrity.

By combining a strong theoretical understanding with rigorous experimental validation, researchers can effectively harness the solubility properties of this compound to develop robust, efficient, and reproducible chemical processes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13844704, this compound. Retrieved from [Link].

-

Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 7(8), 597-599. Available at: [Link].

-

Chemistry For Everyone (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link].

-

ResearchGate (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link].

-

Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link].

-

Al-Gousous, J., & Langguth, P. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 52-55. Available at: [Link].

-

West Pharmaceutical Services (2021). Using Hansen Solubility Parameters to predict excipient impacts on drug packaging and delivery devices. Retrieved from [Link].

-

Gibson, R. (2017). The application of Hansen solubility parameters to aspects of pharmaceutical process validation. 3M Purification and separation sciences division (SPSD). Available at: [Link].

-

BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link].

-

University of Colorado Boulder, Department of Chemistry (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link].

-

University of Anbar, College of Pharmacy (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].

-

UCL Discovery (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Retrieved from [Link].

-

University of Toronto, Department of Chemistry (2023). Solubility of Organic Compounds. Retrieved from [Link].

-

YouTube (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link].

-

University of Missouri–St. Louis, Department of Chemistry (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link].

-

ACS Publications (1998). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 37(8), 3296–3303. Retrieved from [Link].

-

JoVE (2020). Solubility. Retrieved from [Link].

-

Biointerface Research in Applied Chemistry (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Retrieved from [Link].

-

American Pharmaceutical Review (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link].

-

Vinati Organics (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB). Retrieved from [Link].

-

The Good Scents Company (n.d.). methyl 4-tert-butyl benzoate. Retrieved from [Link].

-

Chemsrc (2025). Methyl 4-acetylbenzoate. Retrieved from [Link].

Sources

- 1. This compound | C13H16O3 | CID 13844704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-Acetyl-benzoic acid tert-butyl ester | 105580-41-4 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Predict Excipient Impacts on Drug Packaging & Delivery Devices [westpharma.com]

- 9. hansen-solubility.com [hansen-solubility.com]

- 10. Video: Solubility - Concept [jove.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Tert-butyl 4-acetylbenzoate reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Tert-butyl 4-acetylbenzoate with Nucleophiles

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the reactivity of this compound, a versatile bifunctional molecule, with a range of common nucleophiles. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple reaction lists to explore the underlying principles of chemoselectivity, offering field-proven insights into leveraging this compound's unique electronic and steric properties for complex molecular synthesis.

The Strategic Importance of this compound

This compound (PubChem CID: 13844704) is a valuable intermediate in organic synthesis due to its possession of two distinct carbonyl functionalities: an aromatic ketone and a tert-butyl ester.[1] This arrangement presents a classic challenge of chemoselectivity. The ability to selectively target one carbonyl group in the presence of the other is crucial for its utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] The bulky tert-butyl group not only influences the reactivity of the ester but also serves as a robust protecting group, stable under many reaction conditions but readily removable with acid.[4]

The Electronic and Steric Landscape: Ketone vs. Ester Reactivity

The central question governing the reactivity of this compound is: which carbonyl will a nucleophile attack? The answer lies in the fundamental electronic and steric differences between a ketone and an ester.

Expertise & Experience: In almost all scenarios involving nucleophilic addition, the ketone carbonyl is significantly more electrophilic and accessible than the ester carbonyl.[5][6] This is due to two primary factors:

-

Resonance Stabilization: The lone pairs on the ester's alkoxy oxygen atom participate in resonance with the carbonyl group. This delocalization of electrons reduces the partial positive charge on the ester carbonyl carbon, making it a less attractive target for nucleophiles.[7][8] Ketones lack this additional resonance stabilization.

-

Steric Hindrance: The sterically demanding tert-butyl group on the ester moiety physically blocks the trajectory of incoming nucleophiles, further favoring attack at the more exposed acetyl group.

This inherent difference in reactivity is the cornerstone of the molecule's synthetic utility, allowing for predictable, selective transformations.

Caption: Ketone vs. Ester Electrophilicity.

Chemoselective Reactions at the Ketone Carbonyl

The higher reactivity of the ketone function allows for a suite of selective transformations that leave the tert-butyl ester intact.

Reduction with Hydride Reagents

Hydride reduction is a fundamental transformation. The choice of reducing agent is critical for achieving chemoselectivity.

Trustworthiness: Sodium borohydride (NaBH₄) is the reagent of choice for the selective reduction of the ketone in the presence of the ester.[9] It is a mild hydride donor, sufficiently reactive to reduce aldehydes and ketones but generally unreactive towards esters under standard conditions (protic solvents, room temperature).[10] The reaction reliably yields tert-butyl 4-(1-hydroxyethyl)benzoate.[11] In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would attack both carbonyls, leading to a diol.

Quantitative Data: Selective Ketone Reduction

| Reagent | Solvent(s) | Temp (°C) | Time (h) | Product | Typical Yield |

|---|---|---|---|---|---|

| NaBH₄ | Methanol/THF | 0 to RT | 2-5 | tert-butyl 4-(1-hydroxyethyl)benzoate | 70-92%[10] |

| LiAlH₄ | THF | 0 to RT | 1-2 | 4-(1-hydroxyethyl)benzyl alcohol | >90% (Diol) |

Experimental Protocol: Selective Reduction with Sodium Borohydride

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a solvent mixture of THF and methanol (e.g., 4:1 v/v).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

-

Quenching: Once the starting material is consumed, cool the flask to 0°C and slowly quench the reaction by adding 2N HCl until the pH is ~5-6.[10]

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired alcohol.

Caption: Workflow for Selective Ketone Reduction.

Carbon-Carbon Bond Formation with Phosphorus Ylides

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are quintessential methods for converting carbonyls into alkenes. Their high selectivity for aldehydes and ketones makes them ideal for modifying this compound.[12][13]

Expertise & Experience: The HWE reaction is often preferred over the classic Wittig reaction in industrial and fine chemical synthesis. This is because the phosphonate carbanions used in the HWE reaction are more nucleophilic, and the resulting phosphate byproduct is water-soluble, simplifying purification significantly compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[14][15] The HWE reaction typically provides excellent stereoselectivity, favoring the formation of the thermodynamically more stable (E)-alkene.[16][17]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

-

Anion Formation: To a flame-dried, three-neck flask under nitrogen, add anhydrous THF and the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq). Cool the solution to 0°C.

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

-

Carbonyl Addition: Cool the resulting phosphonate anion solution back to 0°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to yield the desired alkene.

Caption: Horner-Wadsworth-Emmons Reaction Scheme.

Grignard and Organolithium Additions

Strongly nucleophilic organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, react preferentially and rapidly with the ketone.[18] While these reagents can also attack esters, the reaction with the ketone is kinetically favored.[19] Careful control of stoichiometry (using ~1.0 equivalent of the organometallic reagent) and temperature (e.g., -78°C to 0°C) can achieve high selectivity for the formation of a tertiary alcohol at the former ketone position. Using an excess of the Grignard reagent would lead to attack at both the ketone and the ester.

Reactivity at the Tert-butyl Ester Carbonyl

While the ketone is the primary site of nucleophilic attack, the ester can be targeted under specific conditions, typically after the ketone has been transformed or by using reagents that are selective for esters.

Saponification (Basic Hydrolysis)

The ester can be hydrolyzed to the corresponding carboxylic acid using a strong base like NaOH or KOH in an aqueous or alcoholic solution, usually with heating. This is a classic nucleophilic acyl substitution. If the ketone is to be preserved, it must be protected first (e.g., as a ketal), as the enolizable protons alpha to the ketone can lead to side reactions under basic conditions.

Transesterification

Under acidic or basic catalysis, reaction with an alcohol can replace the tert-butoxy group with a different alkoxy group. This is an equilibrium-driven process, often requiring the use of the new alcohol as the solvent to drive the reaction to completion.

Deprotection (Acidic Cleavage)

A key feature of the tert-butyl ester is its lability under acidic conditions.[4] Reagents like trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane readily cleave the ester at room temperature. The mechanism involves protonation of the ester oxygen followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. This deprotection strategy is orthogonal to many other protecting groups and is a cornerstone of its use in peptide synthesis and medicinal chemistry.

Summary and Outlook

The reactivity of this compound is dominated by the superior electrophilicity of its ketone carbonyl. This predictable chemoselectivity allows for a wide range of nucleophilic additions—including reductions, olefinations, and organometallic additions—to occur selectively at the acetyl group while preserving the tert-butyl ester. The ester itself serves as a stable, sterically bulky protecting group for the carboxylic acid, which can be readily cleaved under acidic conditions. This well-defined, hierarchical reactivity makes this compound an exceptionally useful and reliable building block for the synthesis of complex, functionalized aromatic compounds in drug discovery and materials science.

References

-

Why is a ketone more nucleophilic than an ester? - Chemistry Stack Exchange . (2014). Chemistry Stack Exchange. [Link]

-

Would you expect a ketone or an ester to be more reactive with a... - Pearson . (2024). Pearson. [Link]

-

Carboxylic acid and esters are less reactive to Nu than aldehydes or ketones. Why? - Quora . (2016). Quora. [Link]

-

Why is a ketone more reactive/electrophilic than an ester? | Study Prep in Pearson+ . (n.d.). Pearson+. [Link]

-

Why is a ketone more nucleophilic than an ester? | Wyzant Ask An Expert . (2019). Wyzant. [Link]

-

Nucleophilic Addition of Benzylboronates to Activated Ketones - PubMed . (2020). National Institutes of Health. [Link]

-

Synthesis of C. Tert-butyl 4-hydroxybenzoate - PrepChem.com . (n.d.). PrepChem.com. [Link]

-

Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones - MDPI . (n.d.). MDPI. [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia . (n.d.). Wikipedia. [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry . (n.d.). NROChemistry. [Link]

-

This compound | C13H16O3 | CID 13844704 - PubChem . (n.d.). National Institutes of Health. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

-

Wittig Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

-

Reactions of Dibenzoyl Peroxide and t-Butyl Perbenzoate with Grignard Reagents and Phenyllithi - PJSIR . (n.d.). PJSIR. [Link]

-

Wittig reaction - Wikipedia . (n.d.). Wikipedia. [Link]

-

How does NaBH4 reduce this ester? : r/Chempros - Reddit . (2024). Reddit. [Link]

-

Wittig Reaction - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry . (2018). Master Organic Chemistry. [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET . (n.d.). CONICET. [Link]

-

Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl - ResearchGate . (n.d.). ResearchGate. [Link]

-

tert-Butyl Esters - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

-

Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

-

SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . (2011). Master Organic Chemistry. [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol . (n.d.). UCCS. [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters - Indian Academy of Sciences . (n.d.). Indian Academy of Sciences. [Link]

-

Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed . (2015). National Institutes of Health. [Link]

-

Reactions of Benzylboronate Nucleophiles - PMC . (n.d.). National Institutes of Health. [Link]

-

Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE . (n.d.). Open Textbook Publishing. [Link]

-

Why some esters can be reduced by sodium borohydride? - ResearchGate . (2017). ResearchGate. [Link]

- US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate - Google Patents. (n.d.).

-

Wittig Reaction Experiment Part 1, Prelab - YouTube . (2020). YouTube. [Link]

- CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents. (n.d.).

-

Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid . (n.d.). IOPscience. [Link]

-

GRIGNARD REACTION – Synthesis of Benzoic Acid . (n.d.). Palomar College. [Link]

Sources

- 1. This compound | C13H16O3 | CID 13844704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. Would you expect a ketone or an ester to be more reactive with a ... | Study Prep in Pearson+ [pearson.com]

- 6. Nucleophilic Addition of Benzylboronates to Activated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Why is a ketone more reactive/electrophilic than an ester? | Study Prep in Pearson+ [pearson.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ias.ac.in [ias.ac.in]

- 11. tert-butyl 4-(1-hydroxyethyl)benzoate | 1620096-46-9 [chemicalbook.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 17. Wittig-Horner Reaction [organic-chemistry.org]

- 18. www1.udel.edu [www1.udel.edu]

- 19. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

chemoselectivity of Tert-butyl 4-acetylbenzoate in reactions

An In-depth Technical Guide to the Chemoselectivity of Tert-butyl 4-acetylbenzoate

Abstract

This compound is a bifunctional aromatic compound that serves as an exemplary substrate for demonstrating the principles of chemoselectivity in modern organic synthesis. Possessing both a ketone (acetyl) and a sterically hindered tert-butyl ester, this molecule presents two distinct sites for chemical transformation. The ability to selectively manipulate one functional group in the presence of the other is paramount for the efficient construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive analysis of the factors governing the reactivity of this compound, offering field-proven insights and detailed protocols for achieving high chemoselectivity in a variety of essential transformations, including reductions, carbon-carbon bond formations, and selective deprotections.

The Principle of Chemoselectivity: A Molecular Dichotomy

At the heart of this compound's utility is the differential reactivity of its two carbonyl groups. The acetyl group presents a classic aromatic ketone, while the carboxylate is a tert-butyl ester. Understanding their intrinsic electronic and steric properties is the key to predicting and controlling reaction outcomes.

-

Electronic Effects : The ketone's carbonyl carbon is inherently more electrophilic than the ester's. The ester carbonyl benefits from resonance stabilization provided by the adjacent oxygen atom's lone pair, which delocalizes the positive charge on the carbonyl carbon, making it less reactive towards nucleophiles.

-

Steric Effects : The defining feature of the ester group is the bulky tert-butyl substituent. This group creates significant steric hindrance around the ester carbonyl, physically impeding the approach of nucleophiles. This steric shield is a primary driver of selectivity in many reactions.[1][2][3]